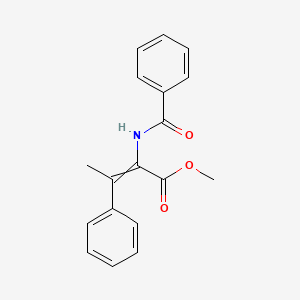![molecular formula C9H6N2O5S B13686722 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a thieno[2,3-b]pyridine derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids for nitration and mild bases for esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
科学的研究の応用
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thieno[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core that may have different substituents, affecting their reactivity and applications.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings, which can undergo similar chemical reactions.
Uniqueness
2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide is unique due to the combination of its thieno[2,3-b]pyridine core and the presence of both methoxycarbonyl and nitro groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
特性
分子式 |
C9H6N2O5S |
|---|---|
分子量 |
254.22 g/mol |
IUPAC名 |
methyl 5-nitro-7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C9H6N2O5S/c1-16-9(12)7-3-5-2-6(11(14)15)4-10(13)8(5)17-7/h2-4H,1H3 |
InChIキー |
ZZCKMZQHMAKCTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=C[N+](=C2S1)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


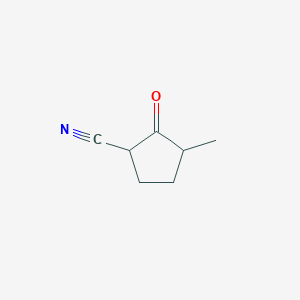
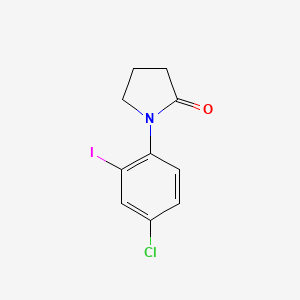
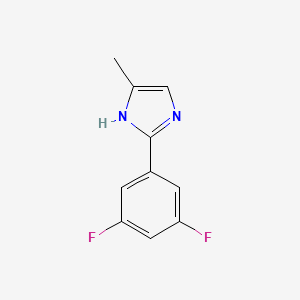

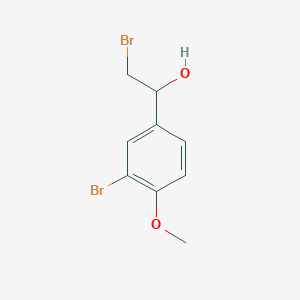
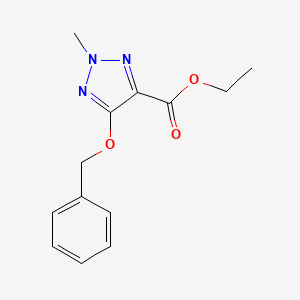
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
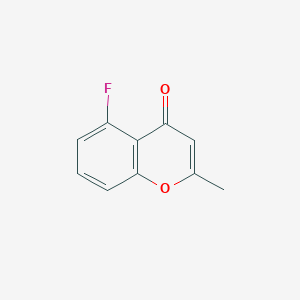
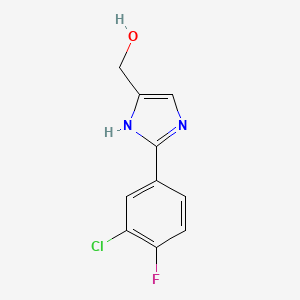
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
